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molecular formula C18H23NOSi B8451345 [4-(Dimethylamino)phenyl][4-(trimethylsilyl)phenyl]methanone CAS No. 59190-77-1

[4-(Dimethylamino)phenyl][4-(trimethylsilyl)phenyl]methanone

Cat. No. B8451345
M. Wt: 297.5 g/mol
InChI Key: HXZFTBQZZKAEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042613

Procedure details

4-Dimethylamino-4'-trimethylsilylbenzhydrol prepared from 4-dimethylaminobenzaldehyde and 4-trimethylsilylchlorobenzene was oxidized by a Cornforth reagent, to yield 4-dimethylamino-4'-trimethylsilyl benzophenone.
Name
4-Dimethylamino-4'-trimethylsilylbenzhydrol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[C:3]1[CH:20]=[CH:19][C:6]([CH:7]([OH:18])[C:8]2[CH:13]=[CH:12][C:11]([Si:14]([CH3:17])([CH3:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.CN(C)C1C=CC(C=O)=CC=1.C[Si](C)(C)C1C=CC(Cl)=CC=1.O=[Cr](=O)(O[Cr](=O)([O-])=O)[O-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>>[CH3:1][N:2]([CH3:21])[C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:8]2[CH:13]=[CH:12][C:11]([Si:14]([CH3:16])([CH3:15])[CH3:17])=[CH:10][CH:9]=2)=[O:18])=[CH:19][CH:20]=1 |f:3.4.5|

Inputs

Step One
Name
4-Dimethylamino-4'-trimethylsilylbenzhydrol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C(C2=CC=C(C=C2)[Si](C)(C)C)O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1=CC=C(C=C1)Cl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Cr]([O-])(O[Cr](=O)([O-])=O)=O.[NH+]1=CC=CC=C1.[NH+]2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C(=O)C2=CC=C(C=C2)[Si](C)(C)C)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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